CCT128930 is a potent and selective inhibitor of the serine/threonine kinase AKT2, which plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various preclinical models, particularly in cancers characterized by aberrant AKT signaling.
CCT128930 was developed as part of a series of pyrrolopyrimidine derivatives aimed at selectively targeting the AKT signaling pathway. It is classified as an ATP-competitive inhibitor, demonstrating a high degree of selectivity for AKT2 over other kinases, including protein kinase A. The compound has been extensively studied for its pharmacological properties and therapeutic potential in oncology .
The synthesis of CCT128930 involves several key steps, focusing on the modification of the pyrrolopyrimidine scaffold to enhance selectivity and potency. The initial synthesis began with the coupling of 4-aminopiperidine and pyrrolopyrimidine moieties, which led to the formation of CCT128930. Further modifications were made to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability .
The synthetic route typically includes:
CCT128930 has a complex molecular structure characterized by its pyrrolopyrimidine backbone. The molecular formula is C17H22N4O, with a molecular weight of approximately 302.39 g/mol. The structure includes:
The three-dimensional conformation allows for effective binding to the active site of AKT2, which is crucial for its function as an inhibitor .
CCT128930 undergoes several chemical reactions relevant to its mechanism of action:
These reactions are essential for understanding how CCT128930 exerts its antitumor effects.
CCT128930 functions primarily through competitive inhibition of AKT2 by binding to its ATP-binding site. This inhibition prevents the phosphorylation of key substrates involved in cell growth and survival pathways:
This mechanism underscores its potential as a therapeutic agent in cancers with dysregulated AKT signaling.
CCT128930 exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for therapeutic use.
CCT128930 has significant applications in cancer research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3